1-Hydroxy-2-naphthoic acid
Overview
Description
Carboxynaphthol, also known as 2-carboxy-1-naphthol, is a chemical compound with the molecular formula C11H8O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a carboxyl group and a hydroxyl group attached to the naphthalene ring.
Mechanism of Action
Target of Action
The primary target of 1-Hydroxy-2-naphthoic acid is the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on single donors with O2 as the oxidant and incorporation of two atoms of oxygen into the substrate (oxygenases) .
Mode of Action
This compound interacts with its target enzyme, 1-hydroxy-2-naphthoate 1,2-dioxygenase, in a way that allows the incorporation of two atoms of oxygen into the substrate .
Biochemical Pathways
This compound is involved in the biodegradation of phenanthrene by microorganisms . It is a xenobiotic metabolite, meaning it is a foreign substance to the organism that is produced by metabolism . The compound is part of the biochemical pathway that transforms phenanthrene, a polycyclic aromatic hydrocarbon, into simpler compounds that the organism can use or excrete .
Pharmacokinetics
It is known that the compound is extensively metabolized by hydroxylation, with the major metabolite being α-hydroxysalmeterol . The cytochrome P450 (CYP) isoform 3A4 is responsible for this aliphatic oxidation .
Result of Action
The result of the action of this compound is the transformation of phenanthrene into simpler compounds . This is achieved through the action of the enzyme 1-hydroxy-2-naphthoate 1,2-dioxygenase, which incorporates two atoms of oxygen into the substrate .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s solubility in various solvents can affect its bioavailability . It is soluble in ethanol, benzene, diethyl ether, and alkaline solutions, but it is almost insoluble in water and slightly soluble in hot water . Therefore, the compound’s action, efficacy, and stability can be affected by the solvent environment in which it is present .
Biochemical Analysis
Biochemical Properties
1-Hydroxy-2-naphthoic acid interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme 1-hydroxy-2-naphthoate hydroxylase . This enzyme catalyzes the conversion of this compound into other compounds as part of the metabolic pathway .
Cellular Effects
It is known to be a product of the biodegradation of phenanthrene by microorganisms . This suggests that it may have some influence on microbial cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as 1-hydroxy-2-naphthoate hydroxylase . This enzyme catalyzes the conversion of this compound, indicating that it may bind to the enzyme and influence its activity .
Temporal Effects in Laboratory Settings
It is known to be a stable compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of phenanthrene degradation . It is converted by the enzyme 1-hydroxy-2-naphthoate hydroxylase , indicating that it interacts with this enzyme in the pathway .
Transport and Distribution
It is known to be soluble in ethanol, benzene, ether, chloroform, and alkaline solutions, but almost insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxynaphthol can be synthesized through several methods. One common approach involves the oxidation of 2-naphthol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods
In industrial settings, carboxynaphthol is often produced via the hydrolysis of 2-naphthylamine-1-sulfonic acid. This process involves heating the sulfonic acid derivative in the presence of a strong acid, such as hydrochloric acid (HCl), to yield carboxynaphthol. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Carboxynaphthol undergoes various chemical reactions, including:
Oxidation: Carboxynaphthol can be further oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated naphthol derivatives
Scientific Research Applications
Carboxynaphthol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Carboxynaphthol is unique due to the presence of both a carboxyl and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJCQDRGABAVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058937 | |
Record name | 1-Hydroxy-2-naphthoic acid | |
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Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to reddish solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1-Hydroxy-2-naphthoic acid | |
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CAS No. |
86-48-6 | |
Record name | 1-Hydroxy-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-48-6 | |
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Record name | 1-Hydroxy-2-naphthoic acid | |
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Record name | 1-Hydroxy-2-naphthoic acid | |
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Record name | 2-Naphthalenecarboxylic acid, 1-hydroxy- | |
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Record name | 1-Hydroxy-2-naphthoic acid | |
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Record name | 1-hydroxy-2-naphthoic acid | |
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Record name | 1-HYDROXY-2-NAPHTHOIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LZ3R07L8 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H2NA?
A1: The molecular formula of 1H2NA is C11H8O3, and its molecular weight is 188.18 g/mol.
Q2: How can we characterize 1H2NA spectroscopically?
A2: Several spectroscopic techniques can be employed to characterize 1H2NA:
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, often revealing characteristic absorption bands. [, , ]
- Fluorescence Spectroscopy: Can detect the presence of fluorescent species and provide insights into excited-state processes, including potential interactions with other molecules. [, , ]
- Infrared Spectroscopy (FTIR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of individual atoms within the molecule. [, , ]
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, allowing for identification and structural elucidation of the molecule and its fragments. [, , , ]
Q3: Are there different solid forms of 1H2NA?
A3: Yes, 1H2NA can exist in different solid forms, including polymorphs and solvates. A new polymorph of 1H2NA, which is more stable than previously reported forms, has been discovered during co-crystallization experiments. [] 1H2NA also readily forms solvates with solvents like 1,4-dioxane and dimethyl sulfoxide. []
Q4: How is 1H2NA utilized in pharmaceutical applications?
A4: 1H2NA is recognized as a salt-forming acid in pharmaceutical co-crystal preparation, aiming to improve the physicochemical properties of active pharmaceutical ingredients (APIs). [] For instance, novel meloxicam cocrystals, including one cocrystal of a salt, have been synthesized with 1H2NA and other pharmaceutically acceptable carboxylic acids. []
Q5: Does 1H2NA exhibit any notable supramolecular assembly behavior?
A5: Yes, 1H2NA demonstrates the ability to form inclusion complexes with β-cyclodextrin (β-CD). This complexation enhances the fluorescence intensity of 1H2NA. [] Furthermore, 1H2NA participates in various supramolecular synthons, such as the robust acid···pyridine heterosynthon, crucial for building hydrogen-bond networks in cocrystals. []
Q6: How does 1H2NA interact with metal ions?
A6: 1H2NA can form complexes with various metal ions. Spectrophotometric studies have investigated the formation of 1:1 complexes between iron(III) and 1H2NA, demonstrating its chelating ability. [] Furthermore, two titanocene complexes have been synthesized and characterized, incorporating 1H2NA as a ligand. []
Q7: What is the environmental relevance of 1H2NA?
A7: 1H2NA is a key intermediate in the microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene. [, , , , , , , , , , , , , , , ] Understanding its formation and fate is crucial for assessing the natural attenuation of PAH contamination.
Q8: How do microorganisms degrade 1H2NA?
A8: Microorganisms employ various enzymes to further degrade 1H2NA:
- 1-Hydroxy-2-naphthoic acid dioxygenase (1-HNDO): Catalyzes the ring cleavage of 1H2NA, a key step in the phthalate pathway. [, , ]
- Salicylate pathway enzymes: In some pathways, 1H2NA is further metabolized through the salicylate pathway, involving enzymes like salicylate hydroxylase. [, ]
Q9: Does the presence of other PAHs influence 1H2NA degradation?
A9: Yes, the presence of other PAHs can influence the biodegradation of 1H2NA. For example, naphthalene has been shown to enhance the biodegradation of phenanthrene by Pseudomonas sp. SL-6, leading to an increased accumulation of 1H2NA. This occurs due to the up-regulation of degradation enzymes involved in both naphthalene and phenanthrene catabolism. []
Q10: Are there any concerns regarding the accumulation of 1H2NA during bioremediation?
A10: Yes, accumulation of 1H2NA during bioremediation of PAH-contaminated sites can be a concern. This accumulation can inhibit the growth of PAH-degrading bacteria, potentially hindering the bioremediation process. [, ] Strategies to mitigate this accumulation, such as the use of nano bamboo charcoal, are being investigated. []
Q11: How is computational chemistry used to study 1H2NA?
A11: Computational chemistry techniques, such as DFT calculations, are used to study the structure, properties, and reactivity of 1H2NA:* Geometry optimization: Determines the most stable conformation of the molecule. []* Electronic structure calculations: Provides information about the distribution of electrons in the molecule, which can be used to understand its reactivity and spectroscopic properties. []* Molecular docking: Simulates the interaction of 1H2NA with other molecules, such as enzymes or receptors. []
Q12: What analytical methods are used to quantify 1H2NA?
A12: Various analytical methods are used for the detection and quantification of 1H2NA in different matrices:
- High-Performance Liquid Chromatography (HPLC): Allows separation and quantification of 1H2NA from complex mixtures. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for the identification and quantification of 1H2NA. [, ]
- Spectrophotometry: Utilizes the characteristic UV-Vis absorption properties of 1H2NA for its quantification. [, ]
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